molecular formula C28H36O11 B1667948 Bruceantin CAS No. 41451-75-6

Bruceantin

Cat. No. B1667948
CAS RN: 41451-75-6
M. Wt: 548.6 g/mol
InChI Key: IRQXZTBHNKVIRL-GOTQHHPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bruceantin is a chemical compound first isolated from the plant Brucea antidysenterica . It is classified as a secotriterpenoid and a quassinoid . Bruceantin has attracted interest as a potential antitumor drug due to its antineoplastic activity .


Synthesis Analysis

The total synthesis of Bruceantin has been reported in the Journal of the American Chemical Society . A novel synthetic approach to Bruceantin via an intramolecular Diels–Alder reaction has also been described, which involves the stereoselective construction of the pentacyclic model system .


Molecular Structure Analysis

Bruceantin has a molecular formula of C28H36O11 . Its IUPAC name is methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate .


Chemical Reactions Analysis

The key feature of the synthesis of Bruceantin is a stereoselective intramolecular Diels–Alder reaction of the benzocyclobutene derivatives . This reaction is crucial in the construction of the pentacyclic system of Bruceantin .


Physical And Chemical Properties Analysis

Bruceantin has a molecular weight of 548.6 g/mol . It is a triterpenoid and a natural product found in Brucea javanica and Brucea antidysenterica .

Scientific Research Applications

Antitumor Activity

Bruceantin has shown significant antitumor activity, particularly in hematological malignancies. Originally isolated from the tree Brucea antidysenterica, it has been studied for its effects on leukemia, lymphoma, and myeloma cell lines. Bruceantin induces cell differentiation and down-regulates c-MYC, a mechanism likely connected to the induction of cell death. It causes apoptosis, involving caspase and mitochondrial pathways, in cell cultures and xenograft models. Interestingly, bruceantin has demonstrated the ability to induce regression in both early and advanced tumors in RPMI 8226 human-SCID xenografts, without apparent toxicity. These findings advocate for further investigation into bruceantin's clinical efficacy against hematological malignancies (Cuendet & Pezzuto, 2004).

Inhibition of Protein Synthesis

Bruceantin inhibits protein synthesis, as observed in HeLa cells, rabbit reticulocytes, and reticulocyte lysates. This inhibition primarily affects the initiation of protein synthesis, with high concentrations impacting the elongation of peptide chains. The drug’s action is specific to the initiation of protein synthesis, rather than affecting RNA synthesis or ribosomal subunit conformation. The structure-activity relationships of bruceantin and its analogues correlate well with their antitumor effectiveness, highlighting the importance of the side chain and partial unsaturation in ring A for inhibitory activity (Liao, Kupchan & Horwitz, 1976).

Amoebicidal Properties

In addition to its antitumor effects, bruceantin exhibits significant amoebicidal activity. Extracted from Brucea antidysenterica, which was used traditionally to treat dysentery, bruceantin effectively kills Entamoeba histolytica in vitro. This highlights its potential as a treatment against amoebic infections, expanding its scope of application beyond cancer therapy (Gillin, Reiner & Suffness, 1982).

Potential as an Antimalarial Agent

Bruceantin has also been identified as a potential antimalarial agent. Its high antimalarial activity prompted the design of A/B-ring analogs, emphasizing the significance of its functionalized A-ring and C-15 ester moiety. This research underscores the versatility of bruceantin in treating different diseases, including malaria (Guo et al., 2005).

Future Directions

Bruceantin has shown potent cytotoxic effects with a panel of leukemia, lymphoma, and myeloma cell lines . It has been suggested that Bruceantin should be reinvestigated for clinical efficacy against hematological malignancies .

properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXZTBHNKVIRL-GOTQHHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bruceantin

CAS RN

41451-75-6
Record name Bruceantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRUCEANTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BRUCEANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bruceantin
Reactant of Route 2
Reactant of Route 2
Bruceantin
Reactant of Route 3
Bruceantin
Reactant of Route 4
Bruceantin
Reactant of Route 5
Bruceantin
Reactant of Route 6
Bruceantin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.